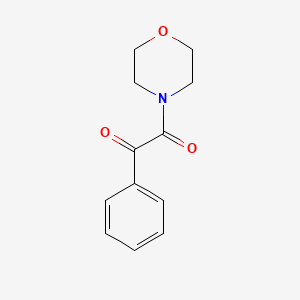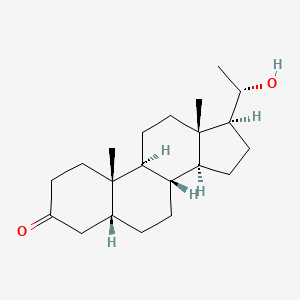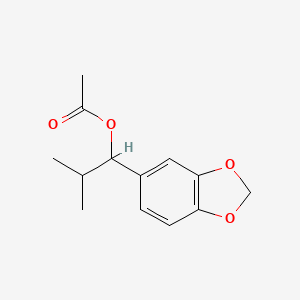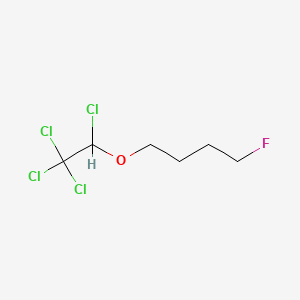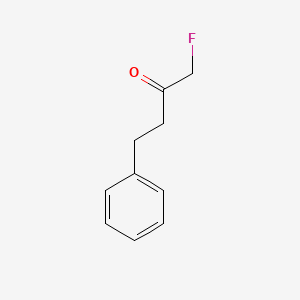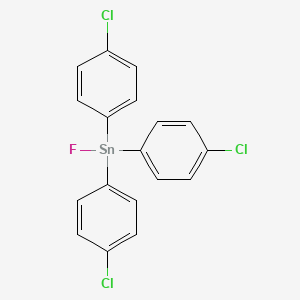
Stannane, fluorotris(p-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, fluorotris(p-chlorophenyl)-, also known as tris(p-chlorophenyl)tin fluoride, is an organotin compound with the molecular formula C18H12Cl3FSn. This compound is characterized by the presence of three p-chlorophenyl groups and one fluoride atom bonded to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane, fluorotris(p-chlorophenyl)- typically involves the reaction of tris(p-chlorophenyl)tin chloride with a fluoride source. One common method is the reaction of tris(p-chlorophenyl)tin chloride with anhydrous hydrogen fluoride or a fluoride salt such as sodium fluoride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of stannane, fluorotris(p-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
Stannane, fluorotris(p-chlorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride atom can be substituted with other nucleophiles such as halides, alkoxides, or amines.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to changes in the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions with organic halides to form new carbon-tin bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), alkoxides (e.g., sodium methoxide), and amines (e.g., ammonia). These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often used in coupling reactions, with the reactions carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield tris(p-chlorophenyl)tin halides, while coupling reactions can produce new organotin compounds with extended carbon chains.
科学的研究の応用
Stannane, fluorotris(p-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are valued for their stability and reactivity.
作用機序
The mechanism of action of stannane, fluorotris(p-chlorophenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it can affect signal transduction processes by interacting with key proteins and receptors. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
Tris(p-chlorophenyl)tin chloride: Similar in structure but with a chloride atom instead of a fluoride atom.
Tris(p-chlorophenyl)tin hydroxide: Contains a hydroxide group instead of a fluoride atom.
Tris(p-chlorophenyl)tin acetate: Contains an acetate group instead of a fluoride atom.
Uniqueness
Stannane, fluorotris(p-chlorophenyl)- is unique due to the presence of the fluoride atom, which imparts distinct chemical properties compared to its analogs. The fluoride atom can participate in specific interactions and reactions that are not possible with other substituents. This makes the compound valuable in certain synthetic and research applications where the unique reactivity of the fluoride group is desired.
特性
CAS番号 |
427-45-2 |
|---|---|
分子式 |
C18H12Cl3FSn |
分子量 |
472.3 g/mol |
IUPAC名 |
tris(4-chlorophenyl)-fluorostannane |
InChI |
InChI=1S/3C6H4Cl.FH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1 |
InChIキー |
FUKOKDFXQZCDJB-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
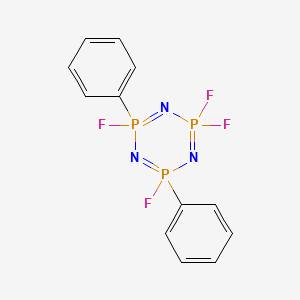
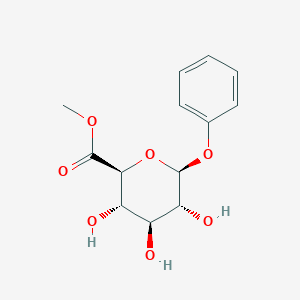
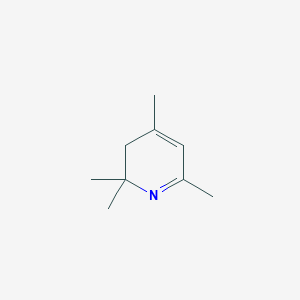

![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)

